molecular formula C15H16N2O3 B8336724 Methyl 5-(3-(pyrrolidin-1-yl)phenyl)oxazole-4-carboxylate

Methyl 5-(3-(pyrrolidin-1-yl)phenyl)oxazole-4-carboxylate

Cat. No. B8336724
M. Wt: 272.30 g/mol
InChI Key: GXRBTRKTWJLINJ-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a stirred solution of methyl 5-(3-(pyrrolidin-1-yl)phenyl)oxazole-4-carboxylate (625 mg, 2.3 mmol) in THF (223 mL) was added 1N aq. NaOH-solution (11 mL) and the resulting mixture was stirred at rt overnight. The reaction mixture was poured in 1N aq. HCl-solution and extracted with EtOAc (75 mL). The organic layer was dried (MgSO4), filtered and concentrated to dryness to afford the title compound as a white solid. LC-MS conditions A: tR=0.78 min, [M+H]+=259.00
Quantity
625 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
223 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:7]=[C:8]([C:12]3[O:16][CH:15]=[N:14][C:13]=3[C:17]([O:19]C)=[O:18])[CH:9]=[CH:10][CH:11]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+]>C1COCC1.Cl>[N:1]1([C:6]2[CH:7]=[C:8]([C:12]3[O:16][CH:15]=[N:14][C:13]=3[C:17]([OH:19])=[O:18])[CH:9]=[CH:10][CH:11]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
625 mg
Type
reactant
Smiles
N1(CCCC1)C=1C=C(C=CC1)C1=C(N=CO1)C(=O)OC
Name
Quantity
11 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
223 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCC1)C=1C=C(C=CC1)C1=C(N=CO1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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